4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole
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Overview
Description
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole is an organic compound characterized by a unique ring structure containing nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a nitroalkene with a nitrile oxide, which leads to the formation of the oxazole ring . The reaction conditions often require the presence of a base and a solvent such as dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
4-Methyl-3-nitro-1,2-oxazole: Similar structure but lacks the dihydro component.
3-Nitro-4,5-dihydro-1,2-oxazole: Similar structure but lacks the methyl group.
4-Methyl-1,2-oxazole: Similar structure but lacks the nitro group.
Uniqueness: 4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole is unique due to the presence of both a nitro group and a dihydro component, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3-nitro-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c1-3-2-9-5-4(3)6(7)8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLFPAIPZCULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CON=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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